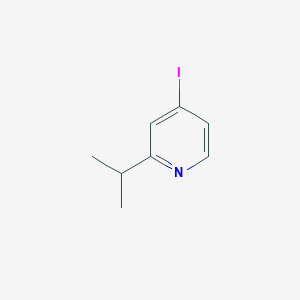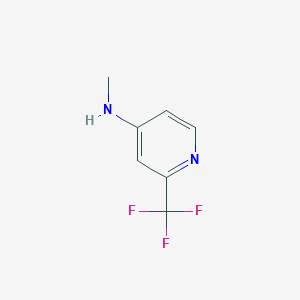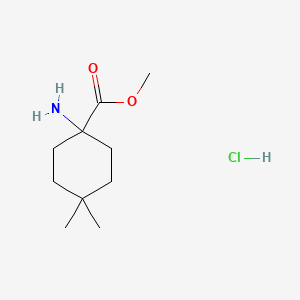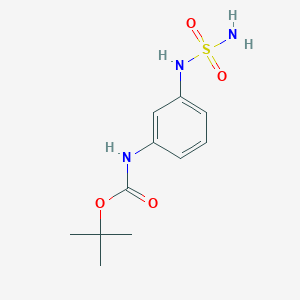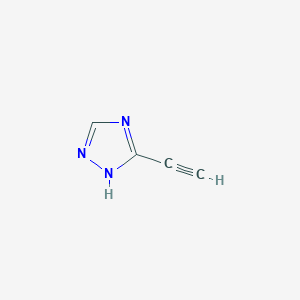![molecular formula C7H10O B13497972 Bicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13497972.png)
Bicyclo[2.1.1]hexane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.1.1]hexane-2-carbaldehyde is a unique bicyclic compound characterized by its rigid, three-dimensional structure. This compound is part of the bicyclo[2.1.1]hexane family, which has gained attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a six-membered ring fused with a three-membered ring, with an aldehyde functional group attached to the second carbon of the six-membered ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.1.1]hexane-2-carbaldehyde typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the efficient construction of the bicyclic framework . Another method involves the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . These reactions are often carried out under mild conditions, making them suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound may involve the use of specialized photochemical reactors or continuous flow systems to ensure consistent and scalable synthesis. The choice of method depends on the desired yield, purity, and specific application of the compound.
化学反応の分析
Types of Reactions: Bicyclo[2.1.1]hexane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The aldehyde group is particularly reactive, allowing for a wide range of transformations.
Common Reagents and Conditions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group to a primary alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bicyclic framework can undergo substitution reactions, particularly at the bridgehead positions, using reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives of the bicyclo[2.1.1]hexane framework .
科学的研究の応用
Bicyclo[2.1.1]hexane-2-carbaldehyde has found applications in several scientific research areas:
作用機序
The mechanism by which bicyclo[2.1.1]hexane-2-carbaldehyde exerts its effects is largely dependent on its structural rigidity and functional groups. The aldehyde group can participate in various chemical reactions, forming covalent bonds with target molecules. This reactivity is often exploited in the design of inhibitors or activators for specific enzymes or receptors. The bicyclic framework provides a stable and rigid scaffold that can enhance the binding affinity and selectivity of the compound for its molecular targets .
類似化合物との比較
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl rings.
Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in medicinal chemistry and materials science.
Spiro-bicyclo[2.1.1]hexanes: These compounds feature a spiro linkage, adding another dimension to their structural diversity.
Uniqueness: Bicyclo[2.1.1]hexane-2-carbaldehyde stands out due to its specific combination of a rigid bicyclic framework and a reactive aldehyde group. This combination allows for unique reactivity patterns and applications that are not easily achievable with other similar compounds .
特性
分子式 |
C7H10O |
|---|---|
分子量 |
110.15 g/mol |
IUPAC名 |
bicyclo[2.1.1]hexane-2-carbaldehyde |
InChI |
InChI=1S/C7H10O/c8-4-7-3-5-1-6(7)2-5/h4-7H,1-3H2 |
InChIキー |
PHWPVWYYCRDHGO-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1C(C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13497899.png)
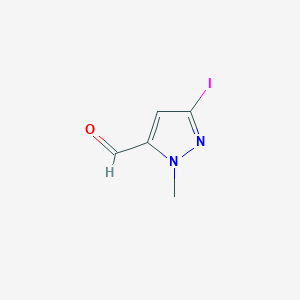
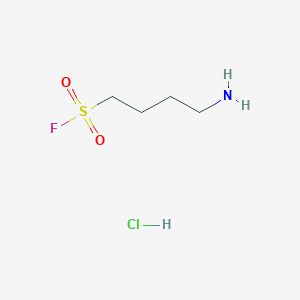


![benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B13497926.png)
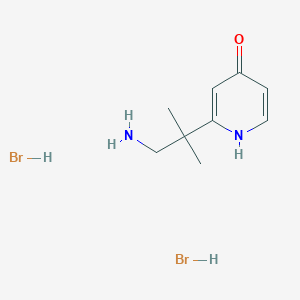
![1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)
